molecular formula C9H9BrO B3111523 5-Bromoisochroman CAS No. 182949-89-9

5-Bromoisochroman

Cat. No. B3111523
CAS RN: 182949-89-9
M. Wt: 213.07 g/mol
InChI Key: HDHXNQYPFLNOOP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving 5-Bromoisochroman are not explicitly mentioned in the search results . Further investigation would be needed to provide a comprehensive analysis of the chemical reactions of 5-Bromoisochroman.

Scientific Research Applications

Synthesis of Arylisochromans

A study by Stelt, Hofman, & Nauta (2010) explored the preparation of several 1-arylisochromans from 1-bromoisochroman. This process included reactions with arylmagnesium bromides, yielding o-(bromoalkyl)benzophenones and further conversion to corresponding carbinols. These substances are significant in producing benzodiazepines and various other compounds, illustrating the role of 5-Bromoisochroman in complex chemical syntheses.

DNA Replication Detection

5-Bromodeoxyuridine, a derivative of 5-Bromoisochroman, has been used in detecting DNA replication. Gratzner (1982) developed monoclonal antibodies specific for 5-bromodeoxyuridine, enabling the detection of low levels of DNA replication on a cell-by-cell basis in vitro. This indicates the utility of 5-Bromoisochroman derivatives in cellular and molecular biology research, particularly in studying DNA synthesis and cellular processes (Gratzner, 1982).

Synthesis of Modified Amino Acids

In the realm of amino acid modification, Reddy, Reddy, & Corey (2006) demonstrated an efficient method for the selective introduction of substituents, including bromo groups, in amino acids like isoleucine. The process, using 5-bromoisoleucine derivatives, is crucial for the synthesis of various modified amino acids, highlighting the application of 5-Bromoisochroman in the field of biochemistry and drug design (Reddy, Reddy, & Corey, 2006).

Bromodomain Ligands

Hewings et al. (2011) identified the use of 3,5-dimethylisoxazoles, which act as acetyl-lysine-mimetic bromodomain ligands. These compounds, derived from 5-Bromoisochroman, are used to study the epigenetic regulation of gene transcription, illustrating its significance in the field of epigenetics and medicinal chemistry (Hewings et al., 2011).

Mechanism of Action

The mechanism of action of 5-Bromoisochroman is not specified in the search results . More research would be needed to understand how this compound interacts with other substances or biological systems.

Safety and Hazards

5-Bromoisochroman is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

properties

IUPAC Name

5-bromo-3,4-dihydro-1H-isochromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHXNQYPFLNOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292618
Record name 5-Bromo-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromoisochroman

CAS RN

182949-89-9
Record name 5-Bromo-3,4-dihydro-1H-2-benzopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182949-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3,4-dihydro-1H-2-benzopyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3,4-dihydro-1H-2-benzopyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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